Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Overview
Description
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane: is an organosilicon compound with the molecular formula C(_8)H(_20)Cl(_2)O(_2)Si(_3). This compound is characterized by the presence of silicon atoms bonded to both organic and inorganic groups, making it a versatile reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane typically involves the reaction of chloromethyl(dimethyl)silane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2Si(CH2Cl)2+(CH3)2SiCl2→[(CH3)2Si(CH2Cl)]2O+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or alkoxy groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes, forming larger organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, alkoxy groups, and amines.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Anhydrous solvents like tetrahydrofuran or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Polymers: Resulting from condensation reactions.
Scientific Research Applications
Chemistry: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality. It is also explored for its potential use in drug delivery systems.
Industry: The compound finds applications in the production of silicone-based materials, including adhesives, sealants, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane involves the formation of stable silicon-oxygen and silicon-carbon bonds. The compound reacts with nucleophiles through a substitution mechanism, where the chlorine atoms are replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the silicon atoms, which stabilizes the transition state during the reaction.
Comparison with Similar Compounds
- Chloromethyl(dimethyl)silane
- Dimethylchlorosilane
- Trimethylsilyl chloride
Uniqueness: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is unique due to its ability to form both linear and cyclic organosilicon compounds. Its dual functionality, with both chloromethyl and dimethylsilyl groups, allows for a wide range of chemical modifications and applications. This versatility distinguishes it from other similar compounds, which may have more limited reactivity and applications.
Properties
IUPAC Name |
bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2O2Si3/c1-13(2,7-9)11-15(5,6)12-14(3,4)8-10/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWHLUBONGKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)O[Si](C)(C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158465-60-2 | |
Record name | Polydimethylsiloxane, chloromethyl terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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